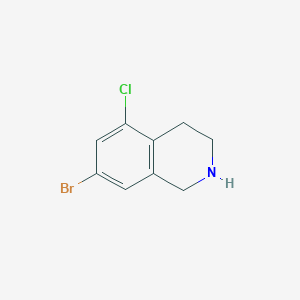

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has drawn the attention of researchers in recent years. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods. It has been found to have potential applications in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Overview of Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, including 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline, have been a focal point in the development of novel therapeutic agents due to their privileged scaffold, commonly found in nature and a variety of pharmacological activities. Initially recognized for neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential Parkinsonism-preventing effects. These derivatives have demonstrated notable success in drug discovery, particularly in the realms of cancer and central nervous system (CNS) disorders. The FDA-approved trabectedin, for example, marks a significant milestone in anticancer drug discovery, highlighting the importance of THIQ derivatives in developing treatments for cancer, malaria, CNS, cardiovascular, and metabolic disorders (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, including the THIQ scaffold, have been widely explored for their potential in addressing various therapeutic needs. These compounds have been associated with a broad spectrum of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. The comprehensive exploration of isoquinoline derivatives underscores their significance in medicinal chemistry and potential as low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

1,2,3,4-Tetrahydroisoquinoline (THIQ) as a Privileged Scaffold for Anticancer Drug Design

The THIQ scaffold has emerged as a pivotal structure in the design and development of anticancer agents. Its versatility and efficacy against various molecular targets in cancer have been well-documented. The synthetic accessibility of the THIQ core, combined with its reactivity, presents an advantageous platform for structure-activity relationship studies. This underscores THIQ's role as a privileged scaffold in the ongoing quest for novel anticancer agents, with specific THIQ derivatives exhibiting promising activity against different cancer targets. The potential of THIQ derivatives in anticancer drug design, coupled with their significant therapeutic activities across a range of diseases, highlights the critical role of this compound and related compounds in modern therapeutics (Faheem et al., 2021).

Wirkmechanismus

Target of Action

This compound is a derivative of tetrahydroisoquinoline, a structural motif found in many biologically active compounds

Mode of Action

Tetrahydroisoquinoline derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The specific changes resulting from these interactions would depend on the nature of the target.

Biochemical Pathways

Tetrahydroisoquinoline derivatives are prevalent in various alkaloids and have been associated with a wide range of biological activities . The downstream effects would be dependent on the specific targets and pathways involved.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties. It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution.

Result of Action

As a pharmaceutical intermediate , it’s likely used in the synthesis of more complex compounds, and its effects would be seen in the activity of these resultant compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it’s incompatible with oxidizing agents . These factors could affect the compound’s stability and, consequently, its efficacy.

Eigenschaften

IUPAC Name |

7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSXZXJSHBFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473706.png)

![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2473710.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)